molecular formula C13H16O2 B12869901 3-Ethyl-3-propylbenzofuran-2(3H)-one

3-Ethyl-3-propylbenzofuran-2(3H)-one

Cat. No.: B12869901
M. Wt: 204.26 g/mol
InChI Key: UPDKMVMWBBBQEC-UHFFFAOYSA-N
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Description

3-Ethyl-3-propylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-propylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of Friedel-Crafts acylation followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogen or nitro groups.

Scientific Research Applications

3-Ethyl-3-propylbenzofuran-2(3H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-propylbenzofuran-2(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Methylbenzofuran: A methyl-substituted derivative.

    3-Propylbenzofuran: A propyl-substituted derivative.

Uniqueness

3-Ethyl-3-propylbenzofuran-2(3H)-one is unique due to its specific ethyl and propyl substitutions, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethyl-3-propyl-1-benzofuran-2-one

InChI

InChI=1S/C13H16O2/c1-3-9-13(4-2)10-7-5-6-8-11(10)15-12(13)14/h5-8H,3-4,9H2,1-2H3

InChI Key

UPDKMVMWBBBQEC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2OC1=O)CC

Origin of Product

United States

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